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Abstract
NA-931 (also known as Bioglutide™) is a first-in-class, orally available small molecule that acts

as a quadruple agonist for the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1

(GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors.[1][2]

Developed by Biomed Industries, Inc., NA-931 is under investigation for the treatment of

obesity and type 2 diabetes.[3] Its unique multi-receptor approach is designed to offer a

synergistic effect on weight loss and metabolic control while preserving muscle mass and

improving the side-effect profile compared to existing incretin-based therapies.[4] This technical

guide provides a comprehensive overview of the oral formulation development of NA-931,

summarizing its mechanism of action, preclinical and clinical findings, and the experimental

protocols utilized in its evaluation.

Introduction
The global burden of obesity and related metabolic disorders necessitates the development of

novel therapeutics with improved efficacy and patient compliance. While injectable GLP-1

receptor agonists have demonstrated significant success, the demand for effective oral

alternatives remains high. NA-931 emerges as a promising candidate, distinguishing itself as

an oral small molecule that simultaneously targets four key metabolic pathways.[2] This multi-

pronged approach aims to regulate energy intake, energy expenditure, and glucose
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homeostasis more effectively than single or dual-agonist therapies. This guide delves into the

technical aspects of NA-931's development, with a focus on its oral formulation.

Mechanism of Action: A Quadruple Agonist
Approach
NA-931's therapeutic potential is rooted in its ability to concurrently activate four distinct

receptor systems involved in metabolic regulation.

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is known to

enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric

emptying, and promote satiety by acting on the central nervous system.[5]

Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism: GIPR activation

also stimulates insulin secretion in a glucose-dependent manner and has been shown to

enhance the effects of GLP-1.[5]

Glucagon Receptor (GCGR) Agonism: While seemingly counterintuitive, controlled agonism

of the glucagon receptor can increase energy expenditure and enhance hepatic fat oxidation,

contributing to weight loss.[5]

Insulin-Like Growth Factor-1 Receptor (IGF-1R) Agonism: The engagement of the IGF-1

receptor is a unique feature of NA-931. This pathway is crucial for regulating fuel metabolism

and body composition. A key hypothesized benefit of IGF-1R activation is the preservation of

muscle mass during weight loss.[6]

The simultaneous activation of these four pathways is intended to create a more balanced and

potent metabolic effect, leading to significant weight reduction while mitigating potential side

effects.

Signaling Pathways
The binding of NA-931 to its target receptors initiates a cascade of intracellular signaling

events. While the specific downstream effects of NA-931 are under investigation, the general

signaling pathways for each receptor are well-established.
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Simplified GLP-1 and GIP Receptor Signaling Pathway. Caption: NA-931 activates GLP-1R
and GIPR, leading to increased cAMP and insulin secretion.
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Simplified Glucagon Receptor Signaling Pathway. Caption: NA-931 activates the glucagon
receptor, increasing energy expenditure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15617325?utm_src=pdf-body-img
https://www.benchchem.com/product/b15617325?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

NA-931 IGF-1R
binds

IRSphosphorylates

Grb2/SOS

activates

PI3Kactivates Akt
Cell Survival

&
Protein Synthesis

Ras MAPK Pathway
Cell Growth

&
Proliferation

Click to download full resolution via product page

Simplified IGF-1 Receptor Signaling Pathway. Caption: NA-931 activates IGF-1R, promoting
cell survival and protein synthesis.

Oral Formulation Development
A significant advantage of NA-931 is its development as a once-daily oral capsule. This mode

of administration is expected to improve patient adherence compared to injectable therapies.

Publicly available information regarding the specific composition of the oral formulation is

limited. However, it has been stated that NA-931's formulation does not necessitate the use of

"harsh absorption enhancers," which are sometimes required for the oral delivery of peptide-

based drugs. This suggests that NA-931, as a small molecule, possesses favorable intrinsic

properties for oral absorption.

Further details on the excipients and any specialized formulation technologies employed are

not yet in the public domain.

Preclinical and Clinical Development
NA-931 has undergone preclinical evaluation and has progressed through Phase 1 and Phase

2 clinical trials.

Preclinical Studies
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Preclinical studies in diet-induced obese (DIO) mice demonstrated that NA-931 and its analogs

led to significant reductions in body weight (up to 26%), plasma glucose, and plasma

triglycerides.[7] These effects were comparable to the dual GLP-1/GIP agonist, tirzepatide.[8]

Additionally, preclinical research has suggested synergistic effects on weight loss when NA-931

is combined with semaglutide or tirzepatide.[9] Studies in animal models have also indicated

the potential of NA-931 in treating Alcohol Use Disorder (AUD) by attenuating alcohol-induced

behaviors.

Clinical Trials
NA-931 has been evaluated in several clinical trials, with key studies summarized below.

Experimental Workflow for Clinical Trials
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Generalized Clinical Trial Workflow for NA-931. Caption: A typical workflow for the clinical
evaluation of NA-931.
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Phase 1 Clinical Trial (NCT06615700)

Study Design: A randomized, double-blind, placebo-controlled, single and multiple-ascending

dose study.[10][11]

Participants: Overweight or obese adults, with or without type 2 diabetes.[11]

Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of

NA-931.[10]

Key Findings:

Pharmacokinetic data supported a once-daily dosing regimen.[12]

Blood levels of NA-931 remained consistent regardless of food intake (fasting or high-fat

meal).[12]

The estimated half-life of NA-931 is 16-24 hours.

Phase 2 Clinical Trial (NCT06564753)

Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm study.

[1][13]

Participants: 125 adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at

least one weight-related comorbidity.[1][14]

Objectives: To evaluate the safety, tolerability, and efficacy of NA-931 for weight

management.[13]

Clinical Trial Data Summary
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Weight
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Key

Adverse

Events

Citation(

s)

Phase 1

(MAD)
28 Days

Overweig

ht/Obese

Adults

Up to

150

mg/day

Up to

6.8%
5.1%

Mild

nausea

(8.3% at

highest

dose), no

vomiting

reported.

[6][12]

Phase 1

(OLE)

12

Weeks

Overweig

ht/Obese

Adults

150

mg/day

Up to

12.7%
10.4%

Mild

nausea

(16.6% at

highest

dose),

diarrhea

(8.3% at

highest

dose).

[6]

Phase 2
13

Weeks

Obese or

Overweig

ht Adults

with

Comorbi

dities

Up to

150

mg/day

Up to

13.8%
12.4%

Mild

nausea

and

vomiting

(7.3%),

diarrhea

(6.3%).

[1][13]

[14]

MAD: Multiple Ascending Dose; OLE: Open-Label Extension

Experimental Protocols
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Detailed experimental protocols for the clinical trials are not fully publicly available. However,

based on the clinical trial registrations and press releases, the following methodologies were

employed:

5.1. Phase 1 Clinical Trial (NCT06615700) Protocol Outline

Study Design: Randomized, double-blind, placebo-controlled, dose escalation (single and

multiple ascending doses).

Assessments:

Safety and Tolerability: Monitored through the recording of treatment-emergent adverse

events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

Pharmacokinetics: Blood samples were collected at various time points to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The effect of food

on absorption was also assessed.

Pharmacodynamics: Assessed through changes in body weight and potentially other

metabolic biomarkers.

5.2. Phase 2 Clinical Trial (NCT06564753) Protocol Outline

Study Design: Randomized, double-blind, placebo-controlled, parallel-arm study over 13

weeks.

Inclusion Criteria: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related

comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).

Assessments:

Primary Efficacy Endpoint: Percent change in body weight from baseline to week 13.

Secondary Efficacy Endpoints: Proportion of patients achieving ≥5%, ≥10%, and ≥12%

weight loss.

Safety and Tolerability: Assessed through monitoring of adverse events.
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Future Directions
Biomed Industries has announced plans to advance NA-931 to Phase 3 clinical trials.[13]

Additionally, the company is exploring the use of NA-931 in combination with other metabolic

drugs, such as tirzepatide and semaglutide, with a Phase 2 trial of NA-931 in combination with

tirzepatide planned (NCT06732245).[9][15] Patent applications have been filed for these

combination therapies.[16]

Conclusion
NA-931 represents a significant innovation in the development of oral therapies for obesity and

metabolic diseases. Its unique quadruple agonist mechanism of action holds the potential for

superior efficacy and an improved safety profile, including the preservation of muscle mass

during weight loss. The development of a convenient once-daily oral formulation is a key

advantage that may enhance patient compliance. Data from Phase 1 and 2 clinical trials are

promising, demonstrating substantial weight loss with good tolerability. As NA-931 progresses

to late-stage clinical development, it will be crucial to further elucidate its long-term safety and

efficacy profile and its full therapeutic potential in managing the complexities of metabolic

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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